molecular formula C8H10F3NO4 B2655841 (1S,3R,4R)-3-Aminobicyclo[2.1.0]pentane-1-carboxylic acid;2,2,2-trifluoroacetic acid CAS No. 2247107-13-5

(1S,3R,4R)-3-Aminobicyclo[2.1.0]pentane-1-carboxylic acid;2,2,2-trifluoroacetic acid

Numéro de catalogue: B2655841
Numéro CAS: 2247107-13-5
Poids moléculaire: 241.166
Clé InChI: HQKCKLNOHKNGGX-ZUOBHZEMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound (1S,3R,4R)-3-Aminobicyclo[2.1.0]pentane-1-carboxylic acid;2,2,2-trifluoroacetic acid consists of two components:

  • Core structure: A bicyclo[2.1.0]pentane scaffold with an amino group at position 3 and a carboxylic acid at position 1. The stereochemistry (1S,3R,4R) defines its spatial arrangement.
  • Counterion: 2,2,2-Trifluoroacetic acid (TFA), a strong electron-withdrawing agent, likely stabilizes the compound via salt formation.

This bicyclic framework is notable for its high ring strain due to the small [2.1.0] system, which may influence reactivity and conformational rigidity. The TFA component enhances solubility in polar solvents and may modulate pharmacokinetic properties.

Propriétés

IUPAC Name

(1S,3R,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2.C2HF3O2/c7-4-2-6(5(8)9)1-3(4)6;3-2(4,5)1(6)7/h3-4H,1-2,7H2,(H,8,9);(H,6,7)/t3-,4+,6-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKCKLNOHKNGGX-ZUOBHZEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CC2N)C(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@]1(C[C@H]2N)C(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

(1S,3R,4R)-3-Aminobicyclo[2.1.0]pentane-1-carboxylic acid; 2,2,2-trifluoroacetic acid is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and possible therapeutic applications.

  • Molecular Formula : C7H10F3N2O2
  • Molecular Weight : 202.16 g/mol
  • CAS Number : 146038-53-1

The compound is believed to act primarily as a modulator of neurotransmitter systems due to its structural similarity to amino acids and its ability to interact with various receptors in the central nervous system (CNS). Research indicates that it may influence GABAergic activity, similar to other compounds that target GABA aminotransferase (GABA-AT) pathways, thereby potentially offering therapeutic benefits in neurological disorders.

Anticonvulsant Activity

Studies have shown that related compounds exhibit anticonvulsant properties by inhibiting GABA-AT, which increases GABA levels in the brain. This mechanism is crucial for controlling seizures and has been observed in animal models. For instance, a study highlighted the efficacy of similar bicyclic compounds in reducing seizure frequency in rodent models of epilepsy .

Neuroprotective Effects

Research indicates that the compound may also possess neuroprotective effects against oxidative stress and excitotoxicity. These properties are vital for conditions such as Alzheimer's disease and other neurodegenerative disorders. In vitro studies have demonstrated that the compound can reduce neuronal cell death induced by glutamate toxicity .

Potential for Addiction Treatment

The compound's modulation of dopamine levels suggests a potential role in addiction treatment. A study evaluating a structurally similar compound found that it could inhibit cocaine-induced dopamine release in the nucleus accumbens, providing a basis for further exploration of this compound in addiction therapies .

Case Studies

StudyFindings
Study on Anticonvulsant Activity Demonstrated significant reduction in seizure frequency in rodent models when administered at specific doses.
Neuroprotection Against Glutamate Toxicity Showed reduced neuronal cell death in cultured neurons exposed to glutamate; potential implications for Alzheimer's treatment.
Dopamine Modulation Inhibited cocaine-induced dopamine release; suggests potential for developing addiction treatments with lower side effects compared to existing therapies .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Variations in Bicyclic Amino Carboxylic Acids

The following table summarizes key differences between the target compound and analogous bicyclic derivatives from the evidence:

Compound Bicyclo System Substituents Stereochemistry Molecular Weight (g/mol) Notable Features Reference
Target Compound [2.1.0]pentane -NH₂ (C3), -COOH (C1); TFA counterion (1S,3R,4R) ~291 (estimated) High ring strain; TFA enhances solubility N/A
(R)-2-Amino-2-phenylacetic acid (a) N/A (linear) -NH₂, -COOH, phenyl (R) 165.19 Non-bicyclic; aromatic substituent
(2S,5R,6R)-6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (b) [3.2.0]heptane -NH₂ (C6), -COOH (C2), thioether, methyl groups (2S,5R,6R) ~260 (estimated) Larger bicyclo system; sulfur atom enhances stability
(1R,3R,4R)-Rel-2-Boc-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid () [2.2.2]octane -Boc-protected NH, -COOH (C3), -F (C5,5) (1R,3R,4R) 291.29 Lower strain; difluoro substituents; Boc protection
(2R)-2-Amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid () [1.1.1]pentane -NH₂, -COOH, -CF₃ (2R) 209.17 Rigid [1.1.1] system; trifluoromethyl group

Key Comparative Insights

Bicyclo System Size and Strain
  • The target compound’s [2.1.0]pentane system (5-membered bicyclo) has higher strain compared to larger systems like [3.2.0]heptane (7-membered, b) or [2.2.2]octane (8-membered, ) . Smaller systems may exhibit greater reactivity but lower thermodynamic stability.
  • The [1.1.1]pentane in is highly rigid and acts as a bioisostere for aromatic rings, unlike the target compound’s more flexible scaffold .
Substituent Effects
  • Amino and Carboxylic Acid Groups: All compounds feature these pharmacophoric groups, but their positions (e.g., C1 vs.
  • Electron-Withdrawing Groups : The TFA counterion in the target compound contrasts with the trifluoromethyl (-CF₃) group in . TFA’s acidity (pKa ~0.5) may influence salt formation and solubility, while -CF₃ enhances lipophilicity .
  • Protective Groups: ’s Boc-protected amino group highlights its role as a synthetic intermediate, unlike the free -NH₂ in the target compound .
Stereochemical Considerations
  • The (1S,3R,4R) configuration of the target compound differs from the (1R,3R,4R) enantiomer in . Such stereochemical variations can drastically alter biological activity, binding affinity, and metabolic pathways.

Research Findings and Implications

Pharmacological Potential

While the evidence lacks direct pharmacological data for the target compound, structural analogs suggest:

  • Bicyclo[2.1.0] systems may serve as constrained scaffolds for enzyme inhibitors or receptor modulators.
  • The TFA counterion could improve bioavailability by enhancing aqueous solubility, similar to TFA salts in peptide chemistry.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.